3-[3-(Phenylmethoxycarbonylamino)propylsulfanyl]propanoic acid
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Overview
Description
Organic compounds like this one typically consist of carbon atoms in rings or long chains, attached to hydrogen, oxygen, or other carbon atoms. The exact structure can greatly influence the properties of the compound .
Synthesis Analysis
The synthesis of organic compounds often involves reactions like addition, substitution, or elimination, and may require catalysts or specific environmental conditions (like temperature or pH). Without specific information on this compound, it’s hard to detail a synthesis .Molecular Structure Analysis
The molecular structure of an organic compound determines its properties and reactivity. Techniques like nuclear magnetic resonance (NMR) or X-ray crystallography can be used to determine the structure .Chemical Reactions Analysis
Organic compounds can undergo a variety of chemical reactions, including redox reactions, acid-base reactions, and more. The exact reactions would depend on the functional groups present in the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of an organic compound include things like its melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[3-(phenylmethoxycarbonylamino)propylsulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-13(17)7-10-20-9-4-8-15-14(18)19-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETAALCYOBMUNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCSCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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